2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
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Overview
Description
2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety linked to an indole ring via a thioether linkage, making it a unique structure with potential biological significance.
Mechanism of Action
Target of Action
The compound, 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, suggesting they may interfere with viral replication pathways . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific targets and mode of action. Some indole derivatives have been found to have potent antiviral activity, suggesting they may inhibit viral replication at the cellular level . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.
Benzamide Formation: Finally, the thioether-linked indole is reacted with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2-phenylindole: A simpler indole derivative with potential biological activities.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-3-yl)acetamide: Another indole derivative with different substituents.
Uniqueness
2-methoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
2-methoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-28-21-14-8-6-12-19(21)24(27)25-15-16-29-23-18-11-5-7-13-20(18)26-22(23)17-9-3-2-4-10-17/h2-14,26H,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKISWBFBKJROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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